molecular formula C17H17FN4O2 B2930818 1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034512-91-7

1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2930818
CAS No.: 2034512-91-7
M. Wt: 328.347
InChI Key: ZACIDWQDSLXRHR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a pyrazole core substituted with a furan-2-yl group and a fluorobenzyl moiety. The compound’s structure combines a urea linkage (–NH–CO–NH–) with heterocyclic systems (pyrazole and furan), which are common in bioactive molecules. The fluorine atom on the benzyl group likely enhances metabolic stability and influences electronic properties, while the furan ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-15-5-3-13(4-6-15)10-20-17(23)19-7-8-22-12-14(11-21-22)16-2-1-9-24-16/h1-6,9,11-12H,7-8,10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIDWQDSLXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H16FNO4
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to significant therapeutic effects:

  • Enzyme Inhibition : The compound acts as an inhibitor of several kinases, which are critical in cell signaling pathways related to cancer proliferation and inflammation .
  • Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines such as TNF and IL-6, thereby mitigating inflammation in various models .

Biological Activity Overview

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description References
AnticancerInhibits cancer cell proliferation through kinase inhibition and apoptosis induction.
Anti-inflammatoryReduces levels of inflammatory mediators and cytokines in vitro and in vivo models.
AntimicrobialExhibits activity against various bacterial strains, potentially useful for treating infections.

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Anticancer Activity : In vitro studies showed that the compound significantly inhibited the growth of human pancreatic cancer cells by inducing apoptosis via activation of caspase pathways . The study highlighted its potential as a therapeutic agent for aggressive cancers.
  • Anti-inflammatory Effects : Research indicated that treatment with this compound reduced LPS-induced inflammation in macrophages by inhibiting NF-kB signaling pathways, leading to decreased production of inflammatory cytokines . This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : A recent study tested the compound's efficacy against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares structural motifs with several analogs, including pyrazole-urea derivatives, fluorinated aryl systems, and heterocyclic appendages. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents Heterocycles Present Reference
Target Compound Urea-linked pyrazole 4-Fluorobenzyl, furan-2-yl Pyrazole, Furan
1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea (9a) Urea-linked pyrazole Ethyl, 3-methyl-1-phenyl Pyrazole [1]
4-(4-Fluorophenyl)-thiazole derivative (5) Thiazole-linked pyrazole 4-Fluorophenyl, triazole Thiazole, Triazole [3]
3-(4-Fluoroanilino)-pyrazole derivative Pyrazole-aniline 4-Fluoroanilino, hydroxy Pyrazole [8]
Ethyl 1-(4-chlorobenzyl)-3-phenyl-pyrazole-5-carboxylate Pyrazole-carboxylate 4-Chlorobenzyl, phenyl, ester Pyrazole [10]
Key Observations:
  • Urea vs. Carbamate/Carboxylate Linkages: The target compound’s urea group (–NH–CO–NH–) differs from carboxylate esters (e.g., in ) and carbamates (e.g., in ).
  • Fluorinated Aryl Groups: The 4-fluorobenzyl group in the target compound is structurally distinct from 4-fluoroanilino () and 4-fluorophenyl-thiazole () systems. Fluorine’s electron-withdrawing effects may modulate solubility and metabolic stability across these analogs .
  • Heterocyclic Diversity : The furan-2-yl group in the target compound is unique compared to thiazole () or triazole () substituents. Furan’s oxygen atom may alter electronic properties and intermolecular interactions relative to sulfur- or nitrogen-containing heterocycles .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Pyrazole-urea derivatives (e.g., 9a in ) exhibit melting points between 160–180°C, suggesting moderate crystallinity. Thiazole derivatives () show higher melting points (~200°C), likely due to planar stacking interactions.
  • Spectroscopic Data : Urea-linked compounds (e.g., 9a) display characteristic IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) . The target compound’s furan group may introduce additional C–O stretching bands near 1250 cm⁻¹.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, related pyrazolyl ureas () exhibit anti-inflammatory and kinase inhibitory activity. The furan substituent may enhance binding to hydrophobic pockets in enzymes, as seen in thiazole-containing analogs (). Fluorinated aryl groups (common in ) are associated with improved blood-brain barrier penetration and target affinity.

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